2-Methyl-3-nitrophenol
Overview
Description
2-Methyl-3-nitrophenol is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by other names such as 3-Nitro-o-cresol and 2-Hydroxy-6-nitrotoluene . This compound appears as a yellow to brown crystalline powder and is used in various scientific and industrial applications .
Scientific Research Applications
2-Methyl-3-nitrophenol has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various biological molecules due to their polar nature .
Mode of Action
Nitrophenols, as a class of compounds, are known to interact with biological molecules, potentially altering their function . The nitro group in the this compound molecule could possibly undergo reduction in biological systems, leading to the formation of reactive species that could further interact with biological targets .
Biochemical Pathways
It is plausible that this compound, like other nitrophenols, could interfere with various biochemical pathways due to its potential to form reactive species .
Pharmacokinetics
The excretion of this compound and its metabolites would likely occur through the kidneys .
Result of Action
It is known that nitrophenols can cause various toxic effects, including skin and eye irritation, and specific target organ toxicity, particularly affecting the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and the biological environment can affect its stability and reactivity. Furthermore, the compound’s action can be influenced by the individual’s health status, age, and other demographic factors .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group in this compound to form corresponding nitrobenzyl alcohols . These interactions are crucial for the degradation and biotransformation of nitroaromatic compounds in the environment.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to mitochondrial dysfunction, including changes in ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) accumulation . These alterations can trigger early apoptosis in cells, highlighting the compound’s impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by microbial enzymes. The compound can be degraded by bacteria through pathways that involve the initial oxidation of the methyl group, followed by further breakdown of the aromatic ring . These metabolic processes are essential for the bioremediation of nitroaromatic pollutants in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the compound’s bioavailability and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments.
Preparation Methods
2-Methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Another method involves the nitration of 2-amino-6-methylanisole followed by hydrolysis . Industrial production methods may vary, but they generally follow similar principles of controlled nitration reactions.
Chemical Reactions Analysis
2-Methyl-3-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Methyl-3-nitrophenol can be compared with other nitrophenols such as 4-Methyl-3-nitrophenol and 2-Methyl-4-nitrophenol . These compounds share similar structural features but differ in the position of the nitro and methyl groups. The unique positioning of these groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-methyl-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLFAZBKQGUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203034 | |
Record name | 3-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-31-1 | |
Record name | 2-Methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5460-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5460-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5HG597X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes employed to produce 2-Methyl-3-nitrophenol?
A1: One common approach utilizes this compound as a starting material. [, ] This can be further modified through a series of reactions like methylation, Friedel-Crafts acylation, reduction, and nucleophilic substitution to arrive at desired derivatives. Another method leverages the readily available 3-methyl-2-butanone. [] This ketone undergoes bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis to yield 4-isopropylthiazole-2-formic acid. This acid can be further manipulated and reacted with an appropriate derivative of this compound to obtain complex target molecules.
Q2: What insights do spectroscopic analyses provide regarding the structure of this compound?
A2: Studies employing FTIR and FT-Raman spectroscopy, in conjunction with DFT calculations, have provided a detailed understanding of the vibrational modes and structural characteristics of this compound. [] These analyses help in confirming the presence of specific functional groups and understanding their electronic environment within the molecule. Additionally, techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used to characterize the compound and its derivatives. [, , ]
Q3: Has this compound been explored in the context of computational chemistry and what are the implications?
A3: Yes, this compound has been the subject of computational studies. Researchers have used DFT calculations to determine optimized molecular geometry, harmonic frequencies, electronic polarizability, atomic charges, and dipole moment. [] Furthermore, these studies provided insights into thermodynamic parameters at different temperatures. These calculations contribute to a deeper understanding of the molecule's properties and its potential behavior in various chemical environments.
Q4: Can you provide an example of how this compound is utilized in the synthesis of a specific drug molecule?
A4: this compound serves as a key starting material in the synthesis of simeprevir, an antiviral drug used to treat Hepatitis C. [] Specifically, it acts as a precursor for the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the multi-step synthesis of simeprevir.
Q5: Are there any studies exploring the biological activity of this compound derivatives?
A5: While the provided research papers primarily focus on the synthesis and characterization of this compound and its derivatives, one study describes the synthesis of baeocystin, a naturally occurring psilocybin analog, using this compound as the starting material. [] Psilocybin and its analogs, including baeocystin, are known for their psychoactive properties.
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